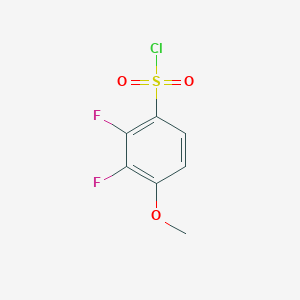

2,3-Difluoro-4-methoxybenzenesulfonyl chloride

描述

2,3-Difluoro-4-methoxybenzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by its unique substitution pattern: fluorine atoms at the 2- and 3-positions, a methoxy group (-OCH₃) at the 4-position, and a sulfonyl chloride (-SO₂Cl) functional group at the 1-position. This compound is a high-value specialty chemical, priced at 840.00 €/g (as of 2025), reflecting its niche applications in pharmaceuticals and agrochemical synthesis . Its molecular formula is C₇H₅ClF₂O₃S, with a molecular weight of 242.52 g/mol. The electron-withdrawing fluorine and methoxy substituents enhance the reactivity of the sulfonyl chloride group, making it a versatile intermediate for nucleophilic substitution reactions.

属性

IUPAC Name |

2,3-difluoro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-4-2-3-5(14(8,11)12)7(10)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBRJPVAHORYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of 2,3-Difluoro-4-methoxybenzenesulfonic Acid Derivatives

The most common approach involves chlorination of the corresponding sulfonic acid derivatives. According to recent patents and research, the process typically proceeds via the following steps:

- Starting Material: 2,3-Difluoro-4-methoxybenzenesulfonic acid or its salts.

- Chlorinating Agent: Thionyl chloride or phosphorus pentachloride, which convert sulfonic acids to sulfonyl chlorides.

- Reaction Conditions:

- Solvent: Inert organic solvents such as dichloromethane, chloroform, or chlorobenzene.

- Temperature: Usually between 20°C and 90°C, with reflux conditions favored for higher yields.

- Catalysts: N,N-Dimethylformamide (DMF) is often used catalytically to facilitate the reaction.

- El-Ayache et al. reported the chlorination of 2,6-difluoroanisole derivatives using chlorosulfonic acid, followed by chlorination with thionyl chloride under reflux in dichloromethane, achieving yields of approximately 85% under optimized conditions.

Direct Sulfonyl Chloride Formation via Sulfonation and Chlorination

An alternative method involves initial sulfonation of the aromatic ring, followed by chlorination:

- Step 1: Electrophilic aromatic substitution with sulfur trioxide or chlorosulfonic acid to introduce sulfonic acid groups.

- Step 2: Conversion of sulfonic acid groups to sulfonyl chlorides using chlorinating agents.

- Sulfonation typically occurs at elevated temperatures (50°C to 140°C).

- The subsequent chlorination step is performed at lower temperatures (around 20°C to 40°C) to prevent over-chlorination or degradation.

- A patent describes this approach, emphasizing the importance of controlling temperature and reagent ratios to optimize yield and purity.

Synthesis from 2,6-Difluoroanisole Derivatives

Specifically, the synthesis of 3,5-difluoro-4-methoxybenzenesulfonyl chloride from 2,6-difluoroanisole has been documented:

- Method: Refluxing 2,6-difluoroanisole with chlorosulfonic acid in dichloromethane under inert atmosphere.

- Conditions: Reflux at 70°C–90°C, with inert atmosphere to prevent oxidation.

- Yield: Approximately 85%, demonstrating high efficiency.

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Chlorination of sulfonic acid | 2,3-Difluoro-4-methoxybenzenesulfonic acid | Thionyl chloride / PCl₅ | Dichloromethane / Chloroform | 20–90°C | ~85% | Widely used, high yield |

| Sulfonation + Chlorination | Aromatic precursor | SO₃ / Chlorosulfonic acid + Thionyl chloride | Inert solvents | 50–140°C (sulfonation), 20–40°C (chlorination) | Variable | Requires precise temperature control |

| From 2,6-Difluoroanisole | 2,6-Difluoroanisole | Chlorosulfonic acid | Dichloromethane | Reflux (~70–90°C) | ~85% | Efficient, suitable for scale-up |

化学反应分析

Types of Reactions

2,3-Difluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate and yield.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

科学研究应用

Organic Synthesis

Reactivity and Functionalization:

The compound serves as a versatile electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is particularly reactive, allowing for the introduction of diverse nucleophiles such as amines, alcohols, and thiols. This property is exploited in the synthesis of sulfonamides and other derivatives, which are crucial in medicinal chemistry.

Case Study: Synthesis of Sulfonamides

In a notable application, 2,3-difluoro-4-methoxybenzenesulfonyl chloride has been used to synthesize sulfonamide derivatives that exhibit antibacterial properties. The reaction typically involves treating the sulfonyl chloride with an amine under mild conditions to yield the corresponding sulfonamide.

Pharmaceutical Applications

Drug Development:

The compound has been investigated for its potential as a lead compound in drug development, particularly as an anti-inflammatory agent. Research indicates that derivatives of this compound can act as antagonists for specific receptors involved in inflammatory responses.

Case Study: CRTH2 Antagonists

In studies related to allergic diseases, compounds derived from this sulfonyl chloride have been shown to inhibit the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2). This receptor plays a critical role in mediating allergic inflammation. The ability to modify the compound's structure allows for optimization of its pharmacological properties, enhancing its therapeutic efficacy against conditions such as asthma and atopic dermatitis .

Biochemical Applications

Protein Modification:

The compound is employed in bioconjugation strategies for modifying proteins and peptides. The introduction of a sulfonyl group can facilitate the attachment of various biomolecules for research and therapeutic purposes.

Case Study: Guanidino Group Protection

A specific application involves using this compound to protect guanidino groups in peptides. This strategy allows for selective reactions without interfering with other functional groups present in the peptide structure. The protective group can be removed under mild acidic conditions, minimizing side reactions that are common with other protecting groups .

作用机制

The mechanism of action of 2,3-Difluoro-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

相似化合物的比较

a. 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl Chloride

- Substituents : Chlorine at 2- and 4-positions, difluoromethoxy (-OCF₂H) at 3-position.

- Molecular Formula : C₇H₃Cl₃F₂O₃S.

- Molecular Weight : 311.52 g/mol.

- Key Differences : The chlorine atoms and difluoromethoxy group increase steric hindrance and electron-withdrawing effects compared to the methoxy group in the target compound. This enhances reactivity in sulfonylation reactions but reduces solubility in polar solvents .

b. Perfluorinated Benzenesulfonyl Chlorides

- Examples : [51947-19-4] (pentafluoroethyl and trifluoromethyl substituents).

- Substituents : Highly fluorinated alkyl/aryl groups.

- Key Differences : Extensive fluorination imparts extreme hydrophobicity and thermal stability, making these compounds suitable for fluoropolymer production and surfactants. However, their synthesis is more complex and costly compared to partially fluorinated derivatives like 2,3-difluoro-4-methoxybenzenesulfonyl chloride .

c. 3,4-Difluorobenzoyl Chloride

- Substituents : Fluorine at 3- and 4-positions, acyl chloride (-COCl) group.

- Key Differences : The acyl chloride functional group is less stable than sulfonyl chlorides, limiting its utility in prolonged storage or harsh reaction conditions. However, it is more reactive in Friedel-Crafts acylations .

Reactivity and Stability

- Electron Effects : The 2,3-difluoro substituents in the target compound create a strong electron-withdrawing environment, activating the sulfonyl chloride group for nucleophilic attack. In contrast, chlorine substituents (e.g., in 2,4-dichloro derivatives) provide even greater activation but reduce solubility .

- Steric Effects : The methoxy group at the 4-position offers moderate steric hindrance, balancing reactivity and selectivity. Perfluorinated analogues face significant steric challenges due to bulky substituents .

- Stability : Sulfonyl chlorides with methoxy groups are generally more stable under ambient conditions than acyl chlorides but less stable than perfluorinated derivatives, which resist hydrolysis due to fluorine’s inductive effects .

Data Table: Comparative Analysis

| Property | This compound | 2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride | Perfluorinated Benzenesulfonyl Chlorides |

|---|---|---|---|

| Molecular Formula | C₇H₅ClF₂O₃S | C₇H₃Cl₃F₂O₃S | Varies (e.g., C₁₄ClF₂₀O₃S) |

| Molecular Weight (g/mol) | 242.52 | 311.52 | >400 |

| Key Substituents | 2,3-F; 4-OCH₃ | 2,4-Cl; 3-OCF₂H | Perfluoroalkyl chains |

| Reactivity | High (moderate steric hindrance) | Very high (strong EWG + Cl) | Low (steric bulk limits reactions) |

| Solubility | Moderate in polar aprotic solvents | Low in polar solvents | Insoluble in water, soluble in fluorosolvents |

| Price (€/g) | 840.00 | Not reported | >1,000 (estimated) |

生物活性

2,3-Difluoro-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula CHClFOS and a molecular weight of 242.63 g/mol. It has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, including antifungal and antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

The synthesis of this compound typically involves the sulfonylation of 2,3-difluoro-4-methoxybenzene using chlorosulfonic acid or sulfuryl chloride under controlled conditions. This reaction is performed in an inert atmosphere to minimize side reactions. The compound is characterized by its highly electrophilic sulfonyl chloride group, which plays a crucial role in its reactivity with various nucleophiles.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles. This interaction can inhibit specific enzymes by blocking their active sites, thereby interfering with cellular processes. The compound's mechanism of action is significant for developing therapeutic agents targeting various diseases.

Antibacterial Properties

Research has indicated that this compound exhibits antibacterial activity. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. The compound's structure allows it to interact effectively with bacterial enzymes, leading to potential applications in antibiotic development.

Antifungal Activity

In addition to antibacterial properties, this compound has also been explored for antifungal activity. Preliminary studies suggest that it may inhibit the growth of certain fungi, making it a candidate for further investigation in antifungal drug development.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | TBD | |

| Antifungal | Candida albicans | TBD | |

| Cancer Cell Line | A549 (lung cancer) | TBD |

Note: TBD indicates that specific IC50 values were not provided in the available literature.

Applications in Drug Development

Given its unique chemical structure and biological activities, this compound is being explored for potential applications in drug development. Its ability to modify biological molecules makes it a valuable reagent in synthesizing pharmaceuticals and agrochemicals. The ongoing research aims to optimize its efficacy and safety profiles for therapeutic use.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 2,3-Difluoro-4-methoxybenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Sulfonation : Introduce the sulfonyl group via chlorosulfonation of a substituted benzene precursor under controlled temperature (e.g., 0–5°C in chlorosulfonic acid).

Fluorination : Electrophilic fluorination using agents like Selectfluor or DAST at specific positions (2- and 3-positions), optimized to avoid over-fluorination.

Methoxylation : Introduce the methoxy group at the 4-position via nucleophilic substitution (e.g., using NaOMe in anhydrous DMF).

Reaction conditions (temperature, solvent, stoichiometry) must be rigorously controlled to minimize side products. Similar methodologies are documented for structurally related sulfonyl chlorides .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substituent positions and assess purity.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks and detect impurities. Reference databases like NIST provide spectral benchmarks for fluorinated sulfonyl chlorides .

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to quantify residual reactants or degradation products.

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store under anhydrous conditions (desiccated environment) at –20°C in amber glass vials to prevent hydrolysis. Inert atmospheres (argon or nitrogen) are critical to avoid moisture ingress. Stability tests should monitor sulfonic acid formation via periodic FTIR or titrimetric analysis .

Advanced Research Questions

Q. How do the positions of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atoms at positions 2 and 3 activate the sulfonyl chloride group toward nucleophilic attack, while the 4-methoxy group donates electrons, potentially stabilizing intermediates.

- Steric Effects : Ortho-fluorine substituents may hinder nucleophile access, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity.

Comparative studies with analogs (e.g., 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) suggest substituent positioning significantly alters reaction kinetics .

Q. What strategies can mitigate competing side reactions during the sulfonation and fluorination steps in the synthesis of this compound?

- Methodological Answer :

- Stepwise Protection : Temporarily protect reactive sites (e.g., methoxy group via silylation) during fluorination to prevent undesired substitutions.

- Low-Temperature Fluorination : Use cryogenic conditions (–40°C) with DAST to suppress polyfluorination.

- Post-Reaction Quenching : Neutralize excess chlorosulfonic acid with ice-cold NaHCO to prevent sulfonic acid formation. These approaches align with optimized protocols for fluorinated sulfonamides .

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states and charge distribution to predict regioselectivity in nucleophilic substitutions.

- Solvent Effects : Use COSMO-RS simulations to assess solvent polarity impacts on reaction rates.

- Reactivity Descriptors : Fukui indices and electrostatic potential maps can identify electrophilic hotspots. Cross-validation with experimental data (e.g., kinetic studies) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。